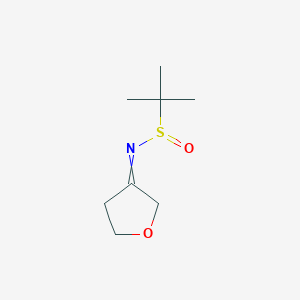![molecular formula C8H16ClNO4 B13985822 4-Azoniaspiro[3.5]nonane, perchlorate CAS No. 18098-84-5](/img/structure/B13985822.png)
4-Azoniaspiro[3.5]nonane, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azoniaspiro[3.5]nonane, perchlorate is a spirocyclic quaternary ammonium compound. It is characterized by a unique spirocyclic structure, which consists of a nitrogen atom incorporated into a spiro ring system.
Métodos De Preparación
The synthesis of 4-Azoniaspiro[3.5]nonane, perchlorate typically involves the reaction of a spirocyclic precursor with a suitable quaternizing agent. One common method involves the reaction of 4-azoniaspiro[3.5]nonane with perchloric acid to form the perchlorate salt. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Azoniaspiro[3.5]nonane, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the perchlorate ion is replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4-Azoniaspiro[3.5]nonane, perchlorate has several scientific research applications:
Chemistry: It is used as a model compound to study the stability and reactivity of spirocyclic quaternary ammonium compounds.
Materials Science: It is investigated for its potential use in the development of anion exchange membranes, which are crucial for various electrochemical applications.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of 4-Azoniaspiro[3.5]nonane, perchlorate involves its interaction with molecular targets through its spirocyclic quaternary ammonium structure. This structure allows it to engage in ionic interactions and hydrogen bonding with various substrates. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparación Con Compuestos Similares
4-Azoniaspiro[3.5]nonane, perchlorate can be compared with other spirocyclic quaternary ammonium compounds such as:
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane These compounds share similar structural features but differ in the size of the spiro ring and the nature of the substituents. The uniqueness of this compound lies in its specific ring size and the presence of the perchlorate ion, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
18098-84-5 |
|---|---|
Fórmula molecular |
C8H16ClNO4 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
4-azoniaspiro[3.5]nonane;perchlorate |
InChI |
InChI=1S/C8H16N.ClHO4/c1-2-5-9(6-3-1)7-4-8-9;2-1(3,4)5/h1-8H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
AUVBWZDSMPDTNI-UHFFFAOYSA-M |
SMILES canónico |
C1CC[N+]2(CC1)CCC2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)






![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)



